4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine
Description
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
4-(2,6-difluoro-4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c1-15-8-6-10(12)9(11(13)7-8)4-2-3-5-14/h6-7H,2-5,14H2,1H3 |
InChI Key |
BZLVNPWGTHSBGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CCCCN)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine (Intermediate XVI)
- Methodology : A common approach involves reductive amination of 2,4-difluoro-benzaldehyde derivatives with 4-methoxybenzylamine (or its derivatives).
- Reaction Conditions :
- Reagents : 2,4-difluoro-benzaldehyde, 4-methoxybenzylamine, sodium borohydride.
- Solvent : Toluene, followed by extraction with ethyl acetate.
- Temperature : 0–10°C during reduction.
- Outcome : Formation of the secondary amine via reductive amination, with yields reported around 59 g from 47 g of anisaldehyde, indicating a high-yielding process.
Aromatic Substitution or Cross-Coupling
- Approach : Suzuki or Buchwald-Hartwig coupling reactions can be employed to attach the difluoro-methoxyphenyl group onto suitable aromatic precursors, utilizing palladium catalysts and appropriate boronic acids or amines.
Formation of the Butan-1-amine Chain
The core chain extension involves constructing the butan-1-amine framework, often through reductive amination or nucleophilic substitution.
Reductive Amination
- Method : Reacting aldehyde or ketone intermediates with primary or secondary amines under reductive conditions.
- Catalysts and Reagents :
- Sodium triacetoxyborohydride or sodium cyanoborohydride.
- Solvent: Dichloromethane or acetonitrile.
- Reaction Conditions :
Alkylation of Amines
- Alkylation of free amines with suitable alkyl halides or sulfonates under basic conditions can also extend the chain to form the butan-1-amine derivative.
Key Transformation: Reductive Amination and Functional Group Interconversion
The critical step involves converting aromatic intermediates into the target compound via reductive amination, which is well-documented in patent literature.
Reductive Amination of Aromatic Aldehydes
- Reaction : Aromatic aldehyde derivatives react with amino alcohols or amines.
- Reagents :
- Sodium triacetoxyborohydride or similar hydride donors.
- Catalysts like acetic acid or other acids to facilitate imine formation.
- Conditions :
- Solvent: Acetonitrile or dichloromethane.
- Temperature: 0–50°C.
- Outcome : Formation of the butan-1-amine chain attached to the aromatic ring with high selectivity and yields (often 40–90%).
Deprotection and Final Functionalization
- Hydroxyl protecting groups are removed using acids like hydrochloric acid or trifluoroacetic acid.
- The amino group can be further derivatized or converted into pharmaceutically acceptable salts (e.g., sodium or potassium salts) following standard protocols.
Advanced Synthetic Routes and Patent-Disclosed Methods
Patent US10239882B2 (2015)
- Describes the synthesis of substituted triazolopyrimidin compounds via multi-step reactions involving aromatic substitution, cyclization, and amination.
- Emphasizes the use of acetic acid and protic acids in solvents like acetonitrile at temperatures between 0°C and 100°C.
- The process involves reacting protected intermediates with amines, followed by purification via crystallization or chromatography.
Patent WO2019245974A1 (2019)
- Details solid-state forms and synthesis of fused tricyclic compounds, which can serve as intermediates or derivatives in the synthesis of compounds like 4-(2,6-difluoro-4-methoxyphenyl)butan-1-amine.
- Involves complex multi-step reactions, including reductive amination, cyclization, and crystallization under specific conditions.
Additional Methods
- Reductive amination using chiral catalysts or reagents enables enantioselective synthesis.
- Use of microwave irradiation accelerates reaction times, reducing synthesis duration to approximately 10 minutes with high yields and minimal by-products.
Data Table Summarizing Preparation Methods
Research Findings and Considerations
- Reaction Optimization : Temperature control, choice of solvent, and acid catalysts significantly influence yield and stereoselectivity.
- Chiral Synthesis : Enantioselective methods utilizing chiral catalysts or auxiliaries are emerging, providing access to optically active compounds.
- Purification : Crystallization remains the preferred method for obtaining high-purity products, with chromatography used for complex mixtures.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Structural Comparison of Selected Amines
Key Observations :
- Electronic Effects : The target compound’s 4-methoxy group enhances electron density at the para position, contrasting with the purely electron-withdrawing 2,6-difluorophenyl in . This difference may influence reactivity in electrophilic substitution or binding interactions.
- Heteroaromatic vs. Fluorinated Systems : TPA features a thiophene-pyrrole system, enabling π-conjugation for applications in conductive polymers, whereas the target’s fluorinated phenyl group is more suited for hydrophobic interactions in medicinal chemistry.
Physical and Thermochemical Properties
Table 2: Thermophysical and Solubility Data
Key Observations :
- Viscosity : For linear primary amines like butan-1-amine, ηΔ decreases with longer alkyl chains due to solvation effects . The target compound’s aromatic substituents may further reduce ηΔ in alcohol mixtures.
- Purity : The 95% purity of suggests rigorous purification methods (e.g., column chromatography) may be applicable to the target compound.
Biological Activity
4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of difluoro and methoxy groups significantly influences its interaction with biological targets, making it a subject of interest for various therapeutic applications.
The chemical structure of this compound includes:
- Difluoro group : Enhances binding affinity to biological receptors.
- Methoxy group : Modulates electronic properties, affecting the compound's reactivity and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoro and methoxy substituents are crucial for modulating these interactions, which can influence various biochemical pathways. This interaction can lead to therapeutic effects such as anti-inflammatory and analgesic properties.
Anticancer Activity
Recent studies have explored the anticancer potential of related compounds, revealing insights into structure-activity relationships (SAR). For instance, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. The IC50 values for some derivatives indicate their effectiveness:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 (Breast) | 0.48 |
| Compound 2 | HCT-116 (Colon) | 0.78 |
| Compound 3 | A549 (Lung) | 0.19 |
These values suggest a promising avenue for further research into the anticancer properties of this compound and its analogs .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are critical in inflammatory responses. This activity is likely mediated through modulation of signaling pathways involved in inflammation .
Case Studies
- In Vitro Studies : A study assessed the effects of various analogs on cancer cell proliferation, focusing on MCF-7 and HCT-116 cell lines. The results indicated that modifications to the methoxy and difluoro groups significantly impacted cytotoxicity, suggesting that these functional groups are essential for enhancing biological activity .
- Animal Models : In vivo experiments using mouse models demonstrated that compounds structurally related to this compound exhibited reduced tumor growth without significant toxicity to normal tissues. This highlights the therapeutic potential while maintaining safety profiles .
Q & A
Q. What are the recommended synthetic routes for 4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine?
A common approach involves reductive amination or azide reduction. For example, intermediates with fluorinated aromatic rings can be functionalized via nucleophilic substitution, followed by coupling with a butan-1-amine backbone. Reduction of azide intermediates (e.g., using triphenylphosphine/water) is a viable step, as demonstrated in analogous amine syntheses . Characterization via , , and mass spectrometry is critical to confirm purity and structure.
Q. How can the purity and structural integrity of this compound be validated?
Use high-resolution techniques such as X-ray crystallography (via SHELXL or SHELXTL for refinement ), NMR spectroscopy, and HPLC. For crystalline samples, Mercury software can visualize packing patterns and hydrogen bonding networks . Cross-validate spectroscopic data with computational predictions (e.g., DFT for optimized geometries).
Q. What are the key physical-chemical properties to prioritize during characterization?
Focus on solubility (in polar/nonpolar solvents), pKa (amine protonation behavior), and thermal stability (DSC/TGA). For solubility, employ PCP-SAFT modeling, though note its limitations in accurately predicting amine interactions due to hydrogen-bond asymmetry .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved for this compound?
Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Use SHELXD for structure solution and SHELXL for refinement, incorporating restraints for anisotropic displacement parameters . For ambiguous electron density, validate with alternative software (e.g., WinGX for metric analysis ).
Q. What experimental and computational methods are suitable for analyzing hydrogen-bonding patterns?
Q. How can synthetic yield variations between routes be systematically investigated?
Design a DOE (Design of Experiments) to test variables (e.g., temperature, catalyst loading, solvent polarity). Use kinetic profiling (via in-situ IR or HPLC) to identify rate-limiting steps. For azide reductions, monitor intermediates with if feasible .
Q. What challenges arise in modeling this compound’s phase behavior in mixtures?
PCP-SAFT struggles with amine-containing systems due to asymmetric H-bond donor/acceptor interactions . Supplement with molecular dynamics (MD) simulations using explicit solvent models. Validate against experimental vapor-liquid equilibrium (VLE) data if available.
Q. How can ring puckering in related fluorinated analogs inform conformational studies?
Apply Cremer-Pople coordinates to quantify puckering amplitudes in cyclic intermediates or derivatives . Compare crystallographic data (e.g., torsion angles) with DFT-optimized geometries to assess steric/electronic effects from fluorine substituents.
Methodological Notes
- Crystallography : Prioritize high-resolution data (≤ 0.8 Å) for accurate refinement. Use SHELXPRO for macromolecular interfaces if studying protein-ligand complexes .
- Hydrogen Bonding : Cross-reference Mercury’s void analysis with IR spectroscopy to detect weak interactions (e.g., C–H···F) .
- Safety : Follow GHS guidelines for handling fluorinated amines (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
